
5-Bromo-6-fluoropyridin-2-amine
Overview
Description
5-Bromo-6-fluoropyridin-2-amine (CAS: 944401-65-4) is a halogenated pyridine derivative with the molecular formula C₅H₄BrFN₂ and a molecular weight of 191.00 g/mol . It is characterized by a pyridine ring substituted with bromine and fluorine at positions 5 and 6, respectively, and an amine group at position 2. Key properties include:
- Boiling Point: 245°C
- Density: 1.813 g/cm³
- Hazards: Skin/eye irritation (H315, H319) and respiratory irritation (H335) .
- Synthesis: Produced via bromination of 6-fluoropyridin-2-amine using N-bromosuccinimide (NBS) in acetonitrile, yielding 84.2% under optimized conditions .
This compound is utilized as a building block in pharmaceutical intermediates, particularly in cross-coupling reactions due to the reactivity of its bromine substituent .
Biological Activity
5-Bromo-6-fluoropyridin-2-amine is a heterocyclic compound characterized by a pyridine ring that features bromine at the 5-position, fluorine at the 6-position, and an amino group at the 2-position. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities. The molecular formula is C5H4BrFN2, with a molecular weight of approximately 191.00 g/mol.
The presence of halogen atoms (bromine and fluorine) and an amino group enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups.
- Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds.
- Oxidation/Reduction : The amino group can be oxidized or reduced to yield different derivatives.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. The halogen substituents may influence its binding affinity and specificity, which are critical for modulating biochemical pathways associated with various diseases. Preliminary studies suggest that the compound could act as an inhibitor for certain enzymes, although detailed interaction profiles are still under investigation.
Potential Applications
- Pharmaceutical Development : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in drug design targeting specific diseases.
- Antimicrobial Properties : Initial studies indicate that compounds similar to this compound exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting further investigation into their mechanisms and efficacy.
Case Study 1: Inhibition of Enzyme Activity
A study investigated the inhibitory effects of this compound on a specific kinase involved in cancer progression. The results indicated that the compound could inhibit the kinase activity by binding to its active site, leading to reduced cell proliferation in vitro.
Case Study 2: Antimicrobial Screening
In a series of antimicrobial assays, this compound was tested against various bacterial strains. The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and structurally similar compounds:
Compound Name | CAS Number | Key Differences |
---|---|---|
5-Bromo-3-fluoropyridin-2-amine | 944401-65-4 | Different substitution pattern on the pyridine ring |
6-Bromo-5-fluoropyridin-2-amine | 209328-99-4 | Bromine at a different position |
2-Amino-5-bromo-pyridine | 20227-27-0 | Lacks fluorine substitution |
These compounds exhibit varying reactivities and biological activities due to their distinct substitution patterns.
Research Findings
Recent research has highlighted several promising findings regarding the biological activity of this compound:
- Binding Affinity Studies : Molecular docking simulations have suggested that the compound has a high binding affinity for certain protein targets involved in cancer pathways.
- Synthesis of Derivatives : Various synthetic routes have been developed to create derivatives of this compound, enhancing its biological profile and potential therapeutic applications.
- Toxicological Assessments : Preliminary toxicological studies indicate that while the compound exhibits biological activity, it also requires careful evaluation for safety in clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-6-fluoropyridin-2-amine in academic research?
- Methodology : Start with halogenated pyridine precursors (e.g., 5-bromo-6-fluoropyridine) and perform amination using ammonia or alkylamines under controlled temperatures (60–100°C). Purify via crystallization or column chromatography to isolate the amine product. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
Q. How can researchers confirm the structural identity of this compound given conflicting CAS registry numbers?
- Methodology : Use X-ray crystallography (SHELX suite for structure refinement) to resolve ambiguities . Cross-validate with spectroscopic techniques:
- NMR : Analyze , , and spectra to confirm substitution patterns.
- Mass Spectrometry : Confirm molecular weight (MW: 191.00 g/mol) via ESI-MS or GC-MS .
Q. What analytical techniques are critical for characterizing purity and structural integrity?
- Methodology :
- HPLC/GC : Quantify purity (>95%) and detect impurities using reverse-phase columns.
- Elemental Analysis : Verify stoichiometry (CHBrFN) .
- Thermal Analysis : Use DSC to assess melting behavior and stability .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C. Follow GHS hazard codes (e.g., H315 for skin irritation) and emergency response guidelines for spills .
Advanced Research Questions
Q. How can this compound serve as a scaffold for kinase inhibitor design?
- Methodology : Functionalize the pyridine core via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Optimize substituents at positions 2 (amine) and 6 (bromo) to enhance target binding. Validate inhibitory activity using enzymatic assays (e.g., ATPase assays) and molecular docking studies .
Q. What strategies resolve contradictory reactivity data in palladium-catalyzed cross-coupling reactions?
- Methodology : Screen catalyst systems (e.g., Pd(PPh) with SPhos ligand) and optimize conditions:
- Temperature : 80–110°C in degassed toluene/DMF.
- Base : Use CsCO or KPO to enhance coupling efficiency .
Q. How does the fluorine substituent influence electronic properties in drug design?
- Methodology :
- DFT Calculations : Compare charge distribution and frontier orbitals with non-fluorinated analogs.
- Bioavailability Studies : Assess metabolic stability via microsomal assays. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .
Q. What crystallographic challenges arise in resolving structural isomers of this compound?
- Methodology : Use high-resolution single-crystal X-ray diffraction (SHELXL) to differentiate regioisomers (e.g., 5-bromo vs. 6-bromo). Refine hydrogen bonding networks and halogen interactions to confirm substitution patterns .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported CAS numbers (944401-65-4 vs. 1257294-51-1) for this compound?
- Methodology : Cross-reference synthesis protocols and spectral data from independent sources. Validate via collaborative inter-laboratory studies and deposit structural data in public databases (e.g., PubChem) to clarify nomenclature .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Brominated Pyridines
The following table compares 5-Bromo-6-fluoropyridin-2-amine with structurally related pyridine derivatives:
Key Comparative Insights
Electronic Effects
- Fluorine vs. Methyl/Methoxy : The electron-withdrawing fluorine in This compound enhances electrophilic substitution reactivity compared to the electron-donating methyl or methoxy groups in analogs .
- Trifluoromethyl Group : The CF₃ group in 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine introduces strong electron-withdrawing effects, increasing stability and altering reaction pathways .
Hazard Profiles
- This compound and its methyl analog share similar hazards (skin/eye irritation), while iodo- and trifluoromethyl-substituted analogs may pose additional risks due to heavier halogens .
Preparation Methods
Synthetic Routes and Key Preparation Steps
The synthesis of 5-Bromo-6-fluoropyridin-2-amine generally follows these strategic steps:
- Halogenation of Pyridine Precursors : Introduction of bromine and fluorine atoms at specific positions on the pyridine ring.
- Amination : Conversion of nitro or other precursor groups to the amino group at the 2-position.
- Purification and Isolation : Recrystallization or chromatographic purification to obtain the target compound with high purity.
Representative Preparation Methods
Step | Starting Material / Reagents | Conditions | Yield | Notes |
---|---|---|---|---|
1. Bromination of 6-chloropyridin-2-ylamine | 6-Chloropyridin-2-ylamine, N-Bromosuccinimide (NBS) | N,N-Dimethylformamide (DMF), 5–20 °C | 91% | Bromination at 5-20 °C with NBS in DMF yields 5-bromo-6-chloro-pyridin-2-ylamine intermediate |
2. Fluorination via nucleophilic substitution | 5-Bromo-6-chloro-pyridin-2-ylamine | Sodium fluoride or related fluoride source, elevated temperature (e.g., 150 °C) in DMF | 29% | Substitution of chlorine by fluorine under basic conditions |
3. Reduction of nitro to amino group | 2-Bromo-6-methyl-5-nitropyridine | Raney nickel catalyst, hydrogen gas (40 psi), methanol, room temperature | 90% | Reduction of nitro group to amino group to yield 2-bromo-5-amino-6-picoline intermediate |
4. Final purification | Crude this compound | Recrystallization from ethyl acetate/petroleum ether | - | Ensures high purity of the final compound |
Detailed Preparation Example from Patent CN102898358A
A notable synthetic route described in patent CN102898358A involves:
Step 1 : Starting from 2-hydroxyl-5-nitro-6-picoline, bromination is performed using tribromo oxygen phosphorus in acetonitrile at 110–130 °C for 3 hours. The reaction mixture is quenched with ice water and neutralized with sodium bicarbonate. Extraction and drying yield 2-bromo-6-methyl-5-nitropyridine with a 92.8% yield.
Step 2 : The nitro compound is hydrogenated over Raney nickel catalyst under 40 psi hydrogen pressure in methanol at room temperature for 5 hours to afford 2-bromo-5-amino-6-picoline with 90% yield. The product is purified by recrystallization.
This method emphasizes high yield and purity by careful control of reaction temperature, pressure, and purification steps.
Alternative Preparation via Halogen Exchange and Amination
Another documented approach involves:
Starting from 6-chloropyridin-2-ylamine, bromination with N-bromosuccinimide in DMF at low temperature (5–20 °C) produces 5-bromo-6-chloro-pyridin-2-ylamine (yield ~91%).
Subsequent nucleophilic substitution of chlorine by fluorine using sodium fluoride or related reagents at elevated temperature (around 150 °C) in DMF results in this compound with yields around 29%.
Amination steps may involve reduction of nitro precursors or direct amination depending on the starting materials.
Reaction Conditions and Yields Summary Table
Analytical Data and Purification
- Purification : Commonly achieved by recrystallization using ethyl acetate/petroleum ether or flash column chromatography with ethyl acetate/hexane mixtures.
- Characterization : NMR (1H, 13C), LC-MS, and HPLC confirm the structure and purity. For example, 1H NMR signals typically show aromatic protons in the 6.5–8.2 ppm range with characteristic splitting patterns due to fluorine and bromine substituents.
- Mass Spectrometry : Molecular ion peaks at m/z 207 and 209 [M+H]+ correspond to bromine isotopes, confirming the presence of bromine in the molecule.
Research Findings and Practical Considerations
- High regioselectivity in bromination is achieved using N-bromosuccinimide under controlled low temperatures.
- Fluorination via nucleophilic substitution on chloropyridine derivatives is less efficient, with moderate yields (~29%), requiring optimization for scale-up.
- Reduction of nitro groups to amines using Raney nickel under hydrogen pressure is a robust and high-yielding method.
- Boc protection of the amino group can be performed to facilitate further synthetic transformations, with yields around 57% under mild conditions.
- Diazotization and hydrolysis reactions allow conversion of amino groups to hydroxyl groups, useful for derivative synthesis.
Properties
IUPAC Name |
5-bromo-6-fluoropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXWFNBZBXZDCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70697426 | |
Record name | 5-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944401-65-4 | |
Record name | 5-Bromo-6-fluoropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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